Sodium polystyrene sulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

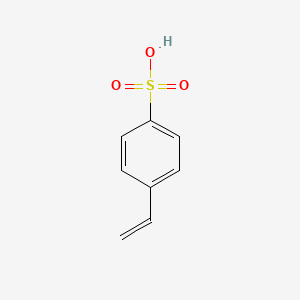

4-ethenylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGFQRLKWCCTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28210-41-5 | |

| Record name | Poly(4-styrenesulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28210-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5045045 | |

| Record name | 4-Ethenylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

30% Aqueous solution: Amber liquid; [Alfa Aesar MSDS], Solid | |

| Record name | Polystyrene sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polystyrene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.59e-01 g/L | |

| Record name | Polystyrene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98-70-4, 28210-41-5, 9080-79-9 | |

| Record name | 4-Styrenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Styrenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, ethenyl-, homopolymer, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethenylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, ethenyl-, homopolymer, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ethenylbenzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-STYRENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1822L42I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Polystyrene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Scientific Research Applications

Treatment of Hyperkalemia

Sodium polystyrene sulfonate is predominantly used to treat hyperkalemia, a condition characterized by elevated potassium levels in the blood. It works by exchanging sodium ions for potassium ions in the gastrointestinal tract, thereby reducing serum potassium levels.

- Clinical Efficacy : A randomized clinical trial demonstrated that SPS was superior to placebo in reducing serum potassium over seven days in patients with mild hyperkalemia and chronic kidney disease (CKD). The mean difference in serum potassium levels between the SPS group and placebo was -1.04 mEq/L, indicating significant efficacy .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Randomized Clinical Trial | 33 outpatients with CKD | 30 g SPS orally for 7 days | Significant reduction in serum potassium levels |

Case Studies

A notable case involved a 3-year-old girl with systemic PHA type 1 who was managed effectively with SPS decanted into feeds along with sodium supplementation. This case highlights the versatility of SPS beyond typical adult usage .

Water Treatment

SPS is utilized in water softening processes. When hard water passes through a bed of this compound, calcium and magnesium ions are exchanged for sodium ions, effectively softening the water .

Polymer Science

SPS serves as a superplasticizer in cement production, enhancing workability and reducing water content without compromising strength. Additionally, it is used as a dye improving agent for cotton and as a proton exchange membrane in fuel cells .

Mechanistic Studies

Research has shown that SPS can inhibit toxicity associated with certain neurodegenerative diseases by binding tightly to toxic proteins, thereby reducing their harmful effects on cells . This application suggests potential therapeutic uses for SPS in neurological disorders.

- In Vitro Studies : In vitro studies indicated that SPS could reduce potassium content effectively when exposed to high potassium solutions, demonstrating its ion-exchange capabilities .

| Application Area | Mechanism | Findings |

|---|---|---|

| Hyperkalemia Treatment | Ion exchange | Significant reduction in serum potassium levels |

| Neuroprotection | Protein binding | Inhibition of toxicity from R-DPRs |

Safety and Side Effects

While effective, SPS can lead to gastrointestinal side effects and electrolyte disturbances. Monitoring is essential during treatment to mitigate these risks .

Comparison with Similar Compounds

Sodium Zirconium Cyclosilicate (SZC)

Mechanism: SZC is a non-absorbed, inorganic zirconium silicate that selectively captures potassium ions in the colon.

Efficacy :

- In a 2020 retrospective study, SZC demonstrated a 1.2 mEq/L reduction in serum potassium within 24 hours, compared to 0.8 mEq/L with SPS in hospitalized patients.

- SZC achieved normokalemia (K⁺ ≤5.0 mEq/L) in 76% of patients versus 54% with SPS .

Calcium Polystyrene Sulfonate (CPS)

Mechanism : CPS is a calcium-based cation exchanger similar to SPS but releases calcium instead of sodium, making it preferable for patients with volume-sensitive conditions (e.g., heart failure).

Efficacy :

- Limited head-to-head trials exist, but observational data suggest comparable potassium-lowering effects to SPS (~0.5–1.0 mEq/L reduction).

RDX7675 (Experimental Potassium Binder)

Mechanism : RDX7675 is a potassium-binding resin under investigation, designed to improve palatability and tolerability over SPS.

Physical Properties :

Efficacy :

Sulfonated Polysulfone/Phosphotungstic Acid Composites

They are studied for ion-exchange applications in industrial settings.

Key Differences :

- Higher thermal stability and conductivity than SPS, but lack biocompatibility for medical use.

- Primarily researched for membrane technologies rather than therapeutic potassium binding .

Tabulated Comparison of Key Compounds

| Parameter | SPS | SZC | CPS | RDX7675 |

|---|---|---|---|---|

| Onset of Action | 2–6 hours | 1–4 hours | 2–6 hours | Not established |

| Potassium Reduction | 0.5–1.0 mEq/L | 1.0–1.5 mEq/L | 0.5–1.0 mEq/L | Similar to SPS* |

| Sodium Load | High | None | None | None |

| Common Adverse Effects | Constipation, GI necrosis (with sorbitol) | Mild edema, hypokalemia | Hypocalcemia, constipation | Minimal (preclinical) |

| FDA Approval | Yes (1958) | Yes (2018) | No (used outside US) | No |

Critical Evaluation of Research Findings

- Subsequent studies attribute its modest efficacy to variable resin retention time and sodium-induced volume expansion .

- Safety Concerns : SPS-sorbitol combinations are linked to catastrophic gastrointestinal events (e.g., perforation, necrosis), particularly in patients with renal failure . Newer agents like SZC avoid cathartics, improving safety profiles .

- Patient-Centric Factors : RDX7675’s palatability advantages may enhance adherence, addressing a key limitation of SPS .

Q & A

Basic Research Questions

Q. What established methodologies are recommended for determining the purity and ion-exchange capacity of sodium polystyrene sulfonate in experimental settings?

- Methodological Answer : Purity assessment typically involves titration methods (e.g., acid-base titration for sulfonate groups) and spectroscopic techniques (FTIR for functional group identification). Ion-exchange capacity is quantified via batch equilibrium experiments using potassium chloride solutions, followed by atomic absorption spectroscopy (AAS) to measure displaced potassium ions . For reproducibility, adhere to USP guidelines for reagent preparation and validation, including controls for batch variability .

Q. How should researchers design in vitro experiments to evaluate the potassium-binding efficacy of this compound?

- Methodological Answer : Simulate gastrointestinal (GI) conditions using pH-adjusted buffers (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid). Incorporate kinetic studies to measure binding rates and equilibrium binding capacity. Include control groups with alternative cation exchangers (e.g., calcium polystyrene sulfonate) and validate results using ion-selective electrodes or flame photometry . Document temperature, agitation speed, and resin particle size, as these variables significantly impact binding kinetics .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is commonly used, with sample preparation involving protein precipitation using acetonitrile. For trace analysis, liquid chromatography-mass spectrometry (LC-MS) provides higher sensitivity. Validate methods per ICH guidelines, including recovery studies in plasma and urine matrices .

Advanced Research Questions

Q. What methodological considerations are critical when comparing the in vivo efficacy of this compound across different animal models?

- Methodological Answer : Account for interspecies differences in GI physiology (e.g., gut transit time, pH gradients). Use dose-escalation studies normalized to body surface area. Employ isotopic labeling (e.g., ³⁵S-labeled sulfonate groups) to track resin distribution and excretion. Validate findings with histopathological analysis of intestinal tissues to assess mucosal interactions .

Q. How can researchers resolve contradictions in literature regarding the optimal pH for this compound's maximum ion-exchange efficiency?

- Methodological Answer : Conduct a systematic pH titration study (pH 1–8) under controlled ionic strength conditions. Use multivariate analysis to identify confounding variables (e.g., competing cations like Ca²⁺ or Mg²⁺). Compare results with computational models of sulfonate group protonation states . Meta-analyses of existing data should assess study heterogeneity in resin pretreatment methods and experimental duration .

Q. What strategies exist for addressing batch-to-batch variability in this compound's physicochemical properties during longitudinal studies?

- Methodological Answer : Implement quality control protocols including particle size distribution analysis (via laser diffraction), moisture content determination (Karl Fischer titration), and BET surface area measurements. Pre-screen batches using accelerated stability testing (40°C/75% RH for 3 months) to identify outliers. Standardize resin activation steps (e.g., pre-washing with NaCl solution) to minimize variability .

Q. How should researchers approach meta-analyses of this compound's clinical outcomes when faced with heterogeneous study designs?

- Methodological Answer : Use PRISMA guidelines to assess study quality and extract data. Stratify analyses by patient demographics (e.g., CKD stages), resin dosage forms (powder vs. suspension), and co-administered medications. Apply random-effects models to account for heterogeneity and perform sensitivity analyses to exclude outliers. Transparently report limitations in cross-study comparability due to differing endpoints (e.g., serum K⁺ reduction vs. adverse event rates) .

Methodological Best Practices

- Reproducibility : Document experimental parameters (e.g., resin pretreatment, agitation methods) in supplemental materials, following journal guidelines for data transparency .

- Data Integrity : Use electronic lab notebooks with version control to track raw data and analytical workflows. Validate instruments with certified reference materials (e.g., NIST-traceable potassium standards) .

- Literature Synthesis : Organize findings into conceptual categories (e.g., "Binding Kinetics," "Clinical Safety") to identify knowledge gaps and prioritize future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.